molecular formula C8H7BrN2 B7795664 2-(2-Amino-5-bromophenyl)acetonitrile

2-(2-Amino-5-bromophenyl)acetonitrile

Cat. No.: B7795664
M. Wt: 211.06 g/mol
InChI Key: AEWZSAGDYVDHRC-UHFFFAOYSA-N
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Description

2-(2-Amino-5-bromophenyl)acetonitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of acetonitrile, featuring an amino group and a bromine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-bromophenyl)acetonitrile typically involves the reaction of 2-amino-5-bromobenzyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-bromophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted phenylacetonitriles.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

Scientific Research Applications

2-(2-Amino-5-bromophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-bromophenyl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 2-Amino-5-bromopyridine
  • 2-Amino-5-bromobenzyl alcohol

Uniqueness

2-(2-Amino-5-bromophenyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives and the exploration of various scientific applications .

Properties

IUPAC Name

2-(2-amino-5-bromophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5H,3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWZSAGDYVDHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled solution of (2-aminophenyl)acetonitrile (13 g, 98 mmol) in dimethylformamide (150 mL) at 0° C., was added N-bromosuccinimide (19.3 g, 108 mmol) in to portions for 30 minutes and maintained at 0° C. for 1 hour. The mixture was diluted with ethyl acetate (300 mL) and washed with water (3×100 mL) and saturated sodium chloride (50 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The obtained crude product was purified by column chromatography (100-200 mesh silica gel) using 10% ethyl acetate in petroleum ether as eluent to afford (2-amino-5-bromophenyl)acetonitrile (11 g, 53%) as solid. 1HNMR (CDCl3) δ 7.35 (s, 1H), 7.25 (d, 1H), 6.65 (d, 1H), 3.7 (br, 2H), 3.52 (s, 2H).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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